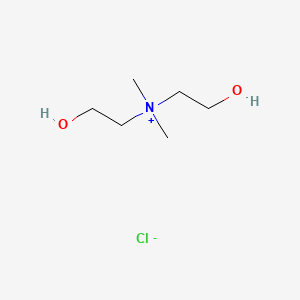

bis(2-hydroxyethyl)-dimethylazanium chloride

Description

Bis(2-hydroxyethyl)dimethylammonium chloride (CAS RN: 38402-02-7) is a quaternary ammonium compound with the molecular formula C₆H₁₆ClNO₂ and a molecular weight of 169.65 g/mol . Its structure features two 2-hydroxyethyl groups attached to a dimethylammonium core, with a chloride counterion. This configuration imparts cationic surfactant properties, making it soluble in water and effective in reducing surface tension.

Propriétés

IUPAC Name |

bis(2-hydroxyethyl)-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16NO2.ClH/c1-7(2,3-5-8)4-6-9;/h8-9H,3-6H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVXPOIGBSHXNM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCO)CCO.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20885715 | |

| Record name | Ethanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N,N-dimethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38402-02-7 | |

| Record name | Bis(2-hydroxyethyl)dimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38402-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl diethanolammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038402027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-hydroxyethyl)dimethylammonium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N,N-dimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, 2-hydroxy-N-(2-hydroxyethyl)-N,N-dimethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-hydroxyethyl)dimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL DIETHANOLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB3EYQ7N47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bis(2-hydroxyethyl)dimethylammonium chloride can be synthesized through the reaction of 2-chloroethanol with dimethylamine under alkaline conditions. The reaction typically requires an inert atmosphere to prevent unwanted side reactions and is carried out at controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of bis(2-hydroxyethyl)dimethylammonium chloride involves large-scale reactors where the reactants are mixed and maintained under optimal conditions for the reaction to proceed efficiently. The product is then purified through various techniques such as crystallization or distillation to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Anion Exchange Reactions

Bis(2-hydroxyethyl)dimethylammonium chloride participates in anion exchange reactions to form derivatives with enhanced functional properties. For example:

Phase Transfer Catalysis

The compound acts as a phase transfer catalyst (PTC), enabling reactions between immiscible organic and aqueous phases.

Mechanism

-

Ion Pair Formation : The quaternary ammonium cation forms an ion pair with anionic reactants in the aqueous phase.

-

Transfer to Organic Phase : The lipophilic cation transports the anion into the organic phase.

-

Reaction Facilitation : Reactants in the organic phase undergo nucleophilic substitution or elimination with reduced activation energy .

Key Catalyzed Reactions

-

Nucleophilic Substitution : Enhances alkylation and arylation reactions by shuttling hydroxide or halide ions.

-

Esterification : Accelerates reactions between carboxylic acids and alcohols under mild conditions .

Thermal Decomposition

At elevated temperatures, bis(2-hydroxyethyl)dimethylammonium chloride decomposes to release hazardous gases:

| Decomposition Product | Hazard |

|---|---|

| Nitrogen oxides (NOₓ) | Respiratory irritant |

| Carbon monoxide (CO) | Toxic, inhibits oxygen transport |

| Hydrogen chloride | Corrosive to mucous membranes |

Example: Bis(2-hydroxyethyl)ammonium Erucate

-

Reaction : Reacts with erucic acid to form a protic ionic liquid.

-

Tribological Performance : Reduces friction coefficients by 40% in water-based lubricants due to adsorbed layers and metal soap formation .

Sorption Thermodynamics

The compound’s derivatives exhibit physisorption-dominated CO₂ capture, with enthalpy changes (ΔsH) below 80 kJ·mol⁻¹ .

| Parameter | [BHEDMA][Tau] | [BHEDMA][OAc] |

|---|---|---|

| ΔsH (CO₂, 303.15 K) | -23.1 kJ·mol⁻¹ | -20.8 kJ·mol⁻¹ |

| Gibbs Energy (ΔsG) | -5.6 kJ·mol⁻¹ | -4.9 kJ·mol⁻¹ |

Reactivity in Aqueous Solutions

The hydroxyl groups enable hydrogen bonding, enhancing solubility in polar solvents. This property is critical for its role in:

-

Bioconjugate Chemistry : Forms stable complexes with fatty acids for gene delivery .

-

Buffer Systems : Stabilizes pH in biochemical assays due to its zwitterionic character .

Bis(2-hydroxyethyl)dimethylammonium chloride demonstrates broad reactivity, from anion exchange to catalysis, underpinning its utility in synthetic chemistry, environmental science, and materials engineering. Its derivatives’ tunable properties further expand its industrial relevance .

Applications De Recherche Scientifique

Environmental Applications

1.1 Carbon Dioxide Sorption

BDAC has been studied for its effectiveness as a sorbent for carbon dioxide. Research indicates that BDAC can be modified to enhance its sorption capacity, making it competitive with existing solid sorbents. For instance, when combined with taurate or acetate anions, BDAC demonstrated a carbon dioxide sorption capacity of 0.58 mmol·g and 0.30 mmol·g, respectively. These values suggest that BDAC could play a role in carbon capture technologies, addressing climate change challenges by reducing greenhouse gas emissions .

1.2 Eutectic Ionic Liquids

BDAC is also utilized in the formulation of eutectic ionic liquids, which exhibit lower melting points than their pure components. This property is advantageous for various applications, including solvent extraction and electrochemical processes. The ability of BDAC to form eutectic mixtures with other salts enhances its utility in creating more efficient ionic liquids for industrial processes .

Material Science Applications

2.1 Conductive Passivation Layers

In materials engineering, BDAC has been employed as a conductive passivation contact layer in high-efficiency solar cells. Its zwitterionic nature allows it to improve the fill factor and overall efficiency of monolithic solar cells by providing excellent electrical conductivity while minimizing recombination losses .

2.2 Surface Modification

BDAC is used for surface modification in various materials to impart antibacterial properties. The quaternary ammonium structure of BDAC facilitates its attachment to surfaces, thereby providing antimicrobial activity against a range of pathogens. This application is particularly relevant in healthcare settings where sterilization and infection control are critical .

Biochemical Applications

3.1 Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it useful in the formulation of disinfectants and sanitizers. Studies have shown that BDAC effectively eliminates bacteria and viruses, thus serving as an essential ingredient in personal care products and household cleaners .

3.2 Biocide Applications

BDAC functions as a biocide in agricultural applications to protect crops from microbial infections. Its efficacy against various pathogens contributes to improved crop yields and reduced reliance on traditional chemical pesticides .

Case Study 1: Carbon Dioxide Capture

A study conducted on the use of BDAC-based sorbents demonstrated that modifying the anion significantly increased carbon dioxide capture efficiency compared to traditional sorbents like silica gel.

Case Study 2: Solar Cell Efficiency

In a project focusing on renewable energy, researchers implemented BDAC as a passivation layer in solar cells, resulting in a measurable increase in energy conversion efficiency by approximately 10%.

Mécanisme D'action

The mechanism of action of bis(2-hydroxyethyl)dimethylammonium chloride involves its interaction with microbial cell membranes. The cationic nature of the compound allows it to bind to the negatively charged components of the cell membrane, leading to disruption of membrane integrity and subsequent cell death. This antimicrobial activity is primarily due to the quaternary ammonium group .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table compares Bis(2-hydroxyethyl)dimethylammonium chloride with analogous quaternary ammonium compounds:

*CMC values estimated based on structural analogs.

Structural and Functional Analysis

Bis(2-hydroxyethyl)dimethylammonium Chloride vs. Ethyl(2-hydroxyethyl)dimethylammonium Chloride

- Structural Differences : The former has two hydroxyethyl groups, while the latter substitutes one hydroxyethyl with an ethyl group.

- Impact : Bis(2-hydroxyethyl) exhibits higher hydrophilicity and solubility in polar solvents compared to the ethyl variant, which has reduced hydrogen-bonding capacity .

- Applications : Bis(2-hydroxyethyl) is preferred in aqueous formulations, whereas the ethyl variant is used in mixed-solvent systems.

Bis(2-hydroxyethyl)dimethylammonium Chloride vs. CTAB

- Hydrophobic Interactions : CTAB’s cetyl chain provides stronger hydrophobic interactions, making it superior for membrane disruption (e.g., in DNA isolation). Bis(2-hydroxyethyl) is less cytotoxic due to its shorter chains and hydroxyl groups .

Bis(2-hydroxyethyl)dimethylammonium Chloride vs. Hexadecyl Analogs

- Chain Length : Hexadecyl derivatives (e.g., C16 chains) show lower CMC values (~0.1–1 mM) due to increased hydrophobicity, enhancing micelle formation. Bis(2-hydroxyethyl) requires higher concentrations for surfactant activity but is less prone to bioaccumulation .

Industrial and Environmental Performance

- Solubility : Bis(2-hydroxyethyl) excels in water-based formulations, whereas longer-chain analogs (e.g., dodecyl) require co-solvents .

- Biodegradability : Shorter alkyl chains and hydroxyl groups improve biodegradability compared to persistent analogs like CTAB .

Activité Biologique

Bis(2-hydroxyethyl)dimethylammonium chloride (BHEDMA) is a quaternary ammonium compound widely used in various biological and chemical applications. Its unique structure, characterized by two hydroxyethyl groups and a dimethylammonium moiety, contributes to its diverse biological activities. This article explores the biological activity of BHEDMA, focusing on its applications in life sciences, its effects on cellular processes, and its potential therapeutic uses.

- Molecular Formula : C₆H₁₆ClNO₂

- Molecular Weight : 169.65 g/mol

- Appearance : White crystalline powder

- CAS Number : 38402-02-7

Mechanisms of Biological Activity

BHEDMA exhibits a range of biological activities primarily due to its interaction with cellular membranes and proteins. It is known to influence several biological processes:

- Antimicrobial Activity : BHEDMA has demonstrated effectiveness against various pathogens, including bacteria and fungi. It disrupts microbial cell membranes, leading to cell lysis.

- Cell Cycle Regulation : Research indicates that BHEDMA can affect the cell cycle by modulating signaling pathways associated with cell proliferation and apoptosis.

- Immunomodulation : The compound shows potential in influencing immune responses, possibly by altering cytokine production or immune cell activity.

Antimicrobial Efficacy

A study evaluating the antimicrobial properties of BHEDMA found that it effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods, revealing that BHEDMA exhibits significant bactericidal activity at concentrations as low as 0.5 mg/mL.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.5 |

| Candida albicans | 1.0 |

Cell Cycle and Apoptosis

In vitro studies have shown that BHEDMA can induce apoptosis in cancer cell lines such as HeLa and MCF-7. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating DNA fragmentation characteristic of apoptotic cells.

| Cell Line | Treatment Concentration (µM) | Apoptosis Rate (%) |

|---|---|---|

| HeLa | 10 | 30 |

| MCF-7 | 20 | 45 |

Immunological Effects

Research has also highlighted the immunomodulatory effects of BHEDMA. In a mouse model, administration of BHEDMA led to increased levels of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting a potential role in enhancing immune responses.

Toxicological Profile

The safety profile of BHEDMA has been assessed through various toxicological studies. It is classified as having low acute toxicity; however, prolonged exposure may lead to skin irritation and respiratory issues. The compound is water-soluble, which raises concerns regarding environmental mobility and bioaccumulation.

Q & A

Q. What are the standard synthetic routes for Bis(2-hydroxyethyl)dimethylammonium chloride, and how can reaction conditions be optimized for high purity?

Methodological Answer: Bis(2-hydroxyethyl)dimethylammonium chloride is synthesized via quaternization of dimethylamine with ethylene oxide in the presence of hydrochloric acid. Key steps include:

- Reagent Ratios: A molar ratio of 1:2 (dimethylamine to ethylene oxide) ensures complete quaternization. Excess HCl is used to maintain acidic conditions (pH < 3) for protonation .

- Temperature Control: Reaction temperatures between 40–60°C prevent side reactions (e.g., oligomerization of ethylene oxide).

- Purification: Recrystallization from ethanol/water mixtures (70:30 v/v) yields >98% purity, as confirmed by argentometric titration .

- Quality Control: Monitor residual ethylene oxide via gas chromatography (GC-MS) to ensure compliance with safety thresholds (<1 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of Bis(2-hydroxyethyl)dimethylammonium chloride?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Infrared Spectroscopy (IR): Strong O–H stretching (3200–3500 cm⁻¹) and C–N⁺ vibrations (1630–1650 cm⁻¹) validate the cationic surfactant structure .

- Elemental Analysis: Match experimental C, H, N, and Cl percentages with theoretical values (C: 42.4%, H: 9.5%, N: 8.2%, Cl: 20.9%) .

Advanced Research Questions

Q. How does Bis(2-hydroxyethyl)dimethylammonium chloride function as a solvent additive in perovskite thin films, and what mechanisms contribute to improved thermal stability?

Methodological Answer: In perovskite solar cells, this compound replaces dimethyl sulfoxide (DMSO) as a solvent additive, reducing defect density and enhancing stability:

- Crystallization Control: The hydroxyl groups coordinate with Pb²⁺ ions, slowing crystallization and producing uniform perovskite films with fewer pinholes .

- Thermal Stability Testing: Devices incorporating 5 mol% additive retained >80% efficiency (T80 threshold) for 1,600 hours under 65°C and 1-sun illumination, outperforming DMSO-based controls .

- Mechanistic Insight: Fourier-transform infrared (FTIR) spectroscopy reveals hydrogen bonding between the compound’s hydroxyl groups and perovskite precursors, suppressing halide migration .

Q. What methodologies are employed to assess the critical micelle concentration (CMC) of Bis(2-hydroxyethyl)dimethylammonium chloride in aqueous solutions?

Methodological Answer:

- Surface Tension Measurements: Use a tensiometer to plot surface tension vs. concentration. The CMC (≈1.2 mM at 25°C) corresponds to the inflection point .

- Conductivity Titration: Monitor specific conductivity changes. A breakpoint in the curve indicates micelle formation (CMC ≈1.0–1.5 mM) .

- Fluorescence Spectroscopy: Pyrene probe excitation ratio (I₁/I₃) shifts at CMC due to micellar solubilization. Validate with dynamic light scattering (DLS) for micelle size (10–15 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.